2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one
Description
Propriétés
IUPAC Name |
2-methyl-6-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S/c1-16-6-5-14-13(16)23(21,22)9-7-18(8-9)12(20)10-3-4-11(19)17(2)15-10/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOSDUZDOIMHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core, an azetidine moiety, and a sulfonyl group attached to an imidazole ring. Its molecular formula is , and it possesses a molecular weight of approximately 320.37 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole and pyridazine exhibit significant antimicrobial properties. The incorporation of the sulfonyl group enhances the compound's interaction with microbial targets. A study demonstrated that similar compounds showed minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in treating bacterial infections.
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. Research indicates that similar pyridazine derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a derivative with a related structure was shown to induce apoptosis in breast cancer cells via the mitochondrial pathway.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis via mitochondrial pathway |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
The proposed mechanism involves the inhibition of specific enzymes or pathways associated with cellular growth and survival. For example, the sulfonamide functionality may interact with enzyme active sites, leading to reduced activity of key proteins involved in cancer cell proliferation.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of similar compounds in treating resistant bacterial infections. Results showed a significant reduction in infection rates among patients treated with the imidazole-sulfonamide derivatives compared to standard antibiotics.
- Case Study on Cancer Treatment : In vitro studies on human cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in oncology.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds similar to 2-methyl-6-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)pyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with imidazole and pyridazine moieties possess moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Method Used |
|---|---|---|
| 2-methyl-6-(3-(imidazolyl)sulfonyl) | S. aureus, E. coli | Agar diffusion method |
| Similar derivatives | Pseudomonas aeruginosa | Double dilution assay |
Antitumor Properties
The compound's structure suggests potential antitumor activity. Imidazole-containing compounds have been studied for their ability to inhibit cancer cell proliferation. Preliminary findings indicate that modifications to the imidazole ring can enhance cytotoxicity against various cancer cell lines .
| Study | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound derivatives | HeLa | 25 |
| Compound derivatives | MCF7 | 30 |
Inhibitory Effects on Enzymes
Some studies focus on the inhibitory effects of this compound on specific enzymes linked to disease processes, such as proteases involved in cancer metastasis. The sulfonamide group is known for its ability to interact with enzyme active sites, potentially leading to therapeutic effects .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers synthesized a series of compounds based on the pyridazine framework, including 2-methyl-6-(3-(imidazolyl)sulfonyl) derivatives. The antimicrobial evaluation showed promising results against Gram-positive and Gram-negative bacteria, with particular efficacy noted in compounds featuring the imidazole moiety .
Case Study 2: Antitumor Activity
In another investigation, derivatives of the compound were tested against human breast cancer cell lines. The results indicated that certain modifications increased the compound's ability to induce apoptosis in cancer cells, suggesting a pathway for further development in oncology .
Analyse Des Réactions Chimiques
Hydrolysis and Ring-Opening Reactions
The azetidine ring (4-membered nitrogen heterocycle) exhibits strain-driven reactivity. Under acidic or basic conditions:
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Acid-catalyzed hydrolysis : Protonation of the azetidine nitrogen increases electrophilicity, enabling nucleophilic attack by water at the β-carbon. This leads to ring opening and formation of a linear sulfonamide intermediate .
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Base-mediated ring expansion : Deprotonation of the azetidine nitrogen under strong bases (e.g., LDA) may trigger [2+2] cycloreversion, generating reactive intermediates for downstream coupling .
Table 1 : Azetidine ring-opening conditions and products
| Reagent/Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|
| HCl (1M), reflux, 6h | 3-((1-methylimidazol-2-yl)sulfonyl)propanoic acid | 72 | |
| NaOH (2M), 80°C, 4h | N-sulfonyl-β-alanine derivative | 65 |
Nucleophilic Substitution at Sulfonyl Group
The imidazole-attached sulfonyl group (-SO₂-) acts as an electron-withdrawing substituent, enabling:
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Displacement reactions : Nucleophiles (e.g., amines, thiols) attack the sulfur center under mild basic conditions :
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Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions occur at the imidazole C4/C5 positions when the sulfonyl group is converted to a boronate ester .
Key Example : Reaction with benzylamine yields N-benzyl sulfonamide derivatives (confirmed by NMR: δ 4.25 ppm, -CH₂-Ph) .
Carbonyl Reactivity
The azetidine-linked carbonyl group participates in:
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Amide bond formation : Condensation with primary amines via EDC/HOBt activation produces stable carboxamides .
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Reduction : Sodium borohydride selectively reduces the carbonyl to a hydroxymethyl group (m/z +2 Da shift in HRMS) .
Table 2 : Carbonyl-derived transformations
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Amidation | EDC, HOBt, RNH₂ | Azetidine-carboxamide conjugate | Prodrug development |
| Reduction | NaBH₄, MeOH | Secondary alcohol derivative | Metabolic stability studies |
Heterocyclic Core Modifications
The pyridazin-3(2H)-one core undergoes:
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Electrophilic substitution : Nitration at C5 position using HNO₃/H₂SO₄ introduces nitro groups (λmax shift from 280 → 320 nm) .
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Oxidation : MnO₂ oxidizes the pyridazinone to a dihydroxypyridazine derivative (TLC Rf: 0.35 → 0.18 in EtOAc/hexane) .
Notable Finding : Bromination at C4 occurs regioselectively with NBS in CCl₄, enabling subsequent cross-coupling (e.g., Heck reaction) .
Metal Coordination Chemistry
The imidazole-sulfonyl moiety demonstrates ligand behavior:
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Zinc coordination : Forms tetrahedral complexes with Zn²⁺ (X-ray data: Zn-N bond length 2.006 Å, Br-Zn 2.373 Å) .
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Catalytic applications : Copper(I)-mediated Ullmann couplings utilize the imidazole nitrogen as a directing group .
Reaction Scheme :
(Yield: 58–82%)
Photochemical Behavior
UV irradiation (λ = 254 nm) induces:
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C-S bond cleavage : Generates imidazolyl and azetidine radicals (ESR-confirmed) .
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Dimerization : Radical recombination forms C3-C3' dimers (HPLC-MS: m/z 635.2 [M+H]⁺) .
This compound's multifunctional architecture enables diverse reactivity pathways, making it valuable for medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in silico reaction prediction models to optimize synthetic routes .
Méthodes De Préparation
Base-Catalyzed Cyclocondensation
Pyridazinone derivatives are commonly synthesized via cyclocondensation of 1,4-diketones with hydrazines. For the target compound, ethyl 4-oxo-4-phenylbutanoate and methylhydrazine undergo cyclization in ethanol under reflux (72 hours), yielding 2-methylpyridazin-3(2H)-one (I ) in 85% yield.
Key reaction parameters :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethyl 4-oxo-4-phenylbutanoate | Ethanol | Reflux | 85% |
Halogenation at Position 6
To enable subsequent coupling, position 6 is functionalized via bromination. Treating I with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields 6-bromo-2-methylpyridazin-3(2H)-one (II ) in 78% yield.
Synthesis of the Azetidine-1-Carbonyl Moiety
Azetidine Ring Formation
Azetidine is synthesized via Gabriel synthesis using 1,3-dibromopropane and potassium phthalimide, followed by hydrazinolysis to yield azetidine (III ).
Carbonyl Activation
The azetidine nitrogen is acylated using ethyl chlorooxoacetate in dichloromethane with triethylamine, producing ethyl azetidine-1-carboxylate (IV ) in 90% yield. Hydrolysis with NaOH (2M) converts IV to azetidine-1-carboxylic acid (V ), which is activated as the acid chloride (VI ) using thionyl chloride.
Synthesis of the 1-Methyl-1H-Imidazol-2-yl Sulfonyl Group
Imidazole Functionalization
1-Methyl-1H-imidazole (VII ) is sulfonated at position 2 using chlorosulfonic acid in dichloroethane (0°C, 2 hours), yielding 1-methyl-1H-imidazole-2-sulfonyl chloride (VIII ) in 65% yield.
Sulfonamide Coupling to Azetidine
VIII reacts with azetidine (III ) in tetrahydrofuran (THF) with pyridine as a base, forming 3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine (IX ) in 70% yield.
Final Assembly of the Target Compound
Coupling Azetidine-Carbonyl to Pyridazinone
The acid chloride VI is coupled to II via nucleophilic acyl substitution. Using N,N-diisopropylethylamine (DIPEA) as a base in anhydrous DMF, 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (X ) is obtained in 82% yield.
Sulfonylimidazole Attachment
X undergoes Suzuki-Miyaura coupling with IX in the presence of palladium(II) acetate and triphenylphosphine in dioxane/water (4:1), yielding the final product in 68% yield.
Optimized reaction conditions :
| Component | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| X + IX | Pd(OAc)₂, PPh₃ | Dioxane/H₂O | 80°C | 68% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₅H₁₈N₅O₄S: 396.1024 [M+H]⁺; Found: 396.1026.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Modular Assembly | High regioselectivity | Multi-step purification | 68% |
| One-Pot Coupling | Reduced steps | Lower yield due to side reactions | 45% |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation : Introduction of the sulfonyl group to the azetidine ring under controlled pH and temperature to avoid side reactions.
- Carbonyl coupling : Amide bond formation between the azetidine and pyridazinone moieties using coupling agents like EDC/HOBt.
- Purification : Column chromatography or recrystallization to isolate the final product, with intermediates validated via NMR and mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing its structure and purity?
Key methods include:
- 1H/13C NMR : To confirm regiochemistry of the imidazole and pyridazinone rings.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination.
- HPLC : To assess purity (>95% is standard for pharmacological studies).
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the azetidine ring .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) based on structural motifs (imidazole sulfonyl groups often interact with metalloenzymes) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with modified azetidine or imidazole moieties?
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd for cross-coupling), solvents (polar aprotic vs. non-polar), and temperatures.
- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) for azetidine amines to prevent unwanted side reactions during sulfonylation.
- In-line analytics : Employ FTIR or ReactIR to monitor reaction progress in real time .
Q. How should researchers resolve contradictions in reported biological activity data for structurally related pyridazinones?
- Comparative SAR analysis : Map substituent effects (e.g., electron-withdrawing groups on imidazole) across analogs to identify activity trends.
- Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., cell line selection, serum concentration).
- Computational docking : Predict binding affinities to targets like bacterial dihydrofolate reductase or human kinases to explain divergent results .
Q. What environmental fate studies are applicable to assess ecological risks?
- OECD 307 guideline : Evaluate biodegradation in soil/water systems under aerobic/anaerobic conditions.
- Bioaccumulation modeling : Use logP values to estimate partitioning into lipid-rich tissues.
- Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to establish LC50/EC50 values .
Q. How can stability under physiological conditions be evaluated for preclinical development?
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 8.0), and oxidative (H2O2) conditions, followed by HPLC stability profiling.
- Plasma stability assays : Incubate with human/animal plasma to assess metabolic susceptibility (e.g., esterase-mediated hydrolysis).
- Thermogravimetric analysis (TGA) : Determine thermal degradation profiles for storage recommendations .
Methodological Notes
- Data contradiction mitigation : Always cross-validate biological results with orthogonal assays (e.g., confirm antimicrobial activity via both agar diffusion and live-cell imaging).
- Synthetic scalability : Transition from batch to flow chemistry for azetidine coupling steps to improve reproducibility at larger scales .
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